3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one
Description
Chemical Structure and Properties: The compound 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one (CAS: 522650-51-7) has the molecular formula C21H30N2O3 and a monoisotopic mass of 358.225643 Da . Its structure features a cyclopentyl group attached to a propanone backbone, linked to a piperazine ring substituted with a 4-methylphenoxy acetyl moiety.
For instance, similar compounds like ND-7 () involve reacting primary amines with activated acylating agents under basic conditions.
Properties
Molecular Formula |
C21H30N2O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H30N2O3/c1-17-6-9-19(10-7-17)26-16-21(25)23-14-12-22(13-15-23)20(24)11-8-18-4-2-3-5-18/h6-7,9-10,18H,2-5,8,11-16H2,1H3 |
InChI Key |
HGYZIEUIMGUKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group can be introduced via an acylation reaction using 4-methylphenoxyacetic acid and an appropriate acylating agent such as thionyl chloride or oxalyl chloride.
Cyclopentyl Group Addition: The cyclopentyl group is added through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the piperazine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Pharmacological and Functional Comparisons
Target Compound vs. Pyrimidinyl Analogue (ChemSpider 3882663) :
- Structural Differences: The pyrimidinyl analogue replaces the 4-methylphenoxy acetyl group with a pyrimidine ring, reducing molecular weight (288.40 vs. 358.48 Da) and polarity.
- Functional Implications: Pyrimidine rings often participate in hydrogen bonding with biological targets (e.g., kinases), whereas the 4-methylphenoxy group may enhance lipid solubility and protein binding .
Target Compound vs. Dichlorophenoxy Analogue (Compound 22C) :
- Substituent Effects: The dichlorophenoxy group in 22C introduces electronegative chlorine atoms, increasing lipophilicity (ClogP ~3.5 vs.
- Biological Activity: Dichlorophenoxy derivatives are often associated with antimicrobial or antifungal activity, whereas the target’s 4-methylphenoxy group may favor CNS-targeted applications .
Target Compound vs. ND-7 :
- Scaffold Differences: ND-7 incorporates a quinolone carboxylic acid moiety, which is absent in the target. Quinolones are known for antibacterial activity (e.g., DNA gyrase inhibition), suggesting ND-7 may target bacterial enzymes, unlike the acetylpiperazine-propanone scaffold of the target .
Target Compound vs. Spiro-Diaza Derivatives :
- In contrast, the target’s flexible propanone-piperazine backbone may allow broader receptor interactions .
Structure-Activity Relationship (SAR) Insights
Cyclopentyl Group : Present in both the target and pyrimidinyl analogue, this group likely enhances lipophilicity and steric bulk, favoring interactions with hydrophobic binding pockets.
Pyrimidinyl (ChemSpider 3882663): May engage in π-π stacking or hydrogen bonding with aromatic residues in enzymes.
Chlorinated Derivatives (ND-7, 22C) : Chlorine atoms improve potency but may increase hepatotoxicity risks due to metabolic halogenation .
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